(2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
Description
(2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]acetic acid is a complex organic compound characterized by its unique bicyclo[111]pentane structure with a trifluoromethyl group
Properties
Molecular Formula |
C10H12F3NO4 |
|---|---|
Molecular Weight |
267.20 g/mol |
IUPAC Name |
(2S)-2-(methoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
InChI |
InChI=1S/C10H12F3NO4/c1-18-7(17)14-5(6(15)16)8-2-9(3-8,4-8)10(11,12)13/h5H,2-4H2,1H3,(H,14,17)(H,15,16)/t5-,8?,9?/m1/s1 |
InChI Key |
XZNSODXWWKJGPJ-RORPDPNFSA-N |
Isomeric SMILES |
COC(=O)N[C@H](C(=O)O)C12CC(C1)(C2)C(F)(F)F |
Canonical SMILES |
COC(=O)NC(C(=O)O)C12CC(C1)(C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.
Attachment of the methoxycarbonyl group: This can be done via esterification reactions.
Final coupling to form the acetic acid derivative: This step may involve amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to amino acids and its ability to modulate biological pathways.
- Anticancer Activity : Research indicates that compounds with trifluoromethyl groups can enhance the efficacy of anticancer drugs by improving their bioavailability and potency against cancer cells. Studies have shown that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines, suggesting a promising role in cancer therapy .
Neuropharmacology
The bicyclic structure of the compound allows it to interact with neurotransmitter systems, making it a candidate for neuropharmacological applications.
- Cognitive Enhancement : Preliminary studies suggest that the compound may influence cognitive functions by modulating neurotransmitter release, particularly in models of cognitive impairment. It has been shown to improve memory retention in animal models, indicating potential use in treating neurodegenerative diseases .
Synthetic Chemistry
The unique structure of (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid serves as a valuable intermediate in the synthesis of more complex molecules.
- Building Block for Drug Development : The compound can be utilized as a building block for synthesizing novel pharmaceuticals, particularly those targeting specific receptors or enzymes involved in disease processes. Its ability to undergo further chemical modifications enhances its utility in drug discovery programs .
Case Studies
Mechanism of Action
The mechanism of action of (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the bicyclo[1.1.1]pentane core provides rigidity and stability to the molecule. This combination allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
- (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)cyclopropyl]acetic acid
- (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)cyclobutyl]acetic acid
Comparison:
- Structural Uniqueness: The bicyclo[1.1.1]pentane core is more rigid compared to cyclopropyl or cyclobutyl analogs, providing distinct physical and chemical properties.
- Reactivity: The trifluoromethyl group in the bicyclo[1.1.1]pentane derivative may exhibit different reactivity patterns due to steric and electronic effects.
- Applications: The unique structure of (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid may offer advantages in specific applications, such as drug design and materials science.
Biological Activity
(2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid, often referred to as a novel amino acid derivative, has garnered attention for its unique structural features and potential biological activities. The trifluoromethyl group and bicyclic structure contribute to its distinct properties, making it a subject of interest in medicinal chemistry and drug design.
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, which can lead to increased biological activity. The bicyclic structure may facilitate interactions with specific receptors or enzymes, enhancing the compound's efficacy in various biological contexts.
Pharmacological Studies
A review of available literature reveals several studies exploring the biological activity of related compounds:
- Antimicrobial Activity : Compounds similar to (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid have shown promising antimicrobial properties against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest in cancer cell lines . Further research is required to elucidate these mechanisms fully.
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective capabilities, particularly in models of neurodegenerative diseases. The trifluoromethyl moiety may enhance the ability of these compounds to cross the blood-brain barrier, thus providing therapeutic benefits in neurological contexts .
Case Studies
Several case studies highlight the biological activity of compounds structurally related to (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid:
- Study 1 : A study published in PubMed examined the effects of similar amino acid derivatives on microbial growth inhibition. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
- Study 2 : Research conducted on neuroprotective agents demonstrated that compounds with trifluoromethyl substitutions exhibited reduced neuroinflammation and improved cognitive function in animal models, pointing towards their utility in treating Alzheimer's disease .
Data Table: Biological Activities Summary
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety (-COOH) participates in classical acid-base and nucleophilic acyl substitution reactions:
Methoxycarbonylamino Group Reactivity
The -NH(CO)OCH<sub>3</sub> group undergoes hydrolysis and substitution:
Bicyclo[1.1.1]pentane Core Stability
The strained bicyclic structure influences reactivity:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Radical Addition | AIBN, thiols | Thioether adducts at bridgehead | High regioselectivity due to bridgehead radical stability. |
| Electrophilic Aromatic Substitution | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | No reaction | Trifluoromethyl group deactivates the ring. |
| Hydrogenation | H<sub>2</sub>, Pd/C | No reaction | Bicyclic framework resists hydrogenation under standard conditions. |
Trifluoromethyl Group Effects
The -CF<sub>3</sub> group enhances electron-withdrawing properties:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Nucleophilic Attack | Grignard reagents | No reaction | -CF<sub>3</sub> sterically blocks access to the bridgehead. |
| Fluorine Exchange | KF, polar solvents | No detectable substitution | C-F bonds remain inert under mild conditions. |
Key Challenges in Reactivity
-
Steric Hindrance : The bicyclo[1.1.1]pentane and -CF<sub>3</sub> groups limit access to reactive sites.
-
Thermal Sensitivity : Decarboxylation or decomposition occurs above 200°C.
Q & A
Basic: What synthetic strategies are employed to construct the bicyclo[1.1.1]pentane core in this compound?
The bicyclo[1.1.1]pentane scaffold is synthesized via [1.1.1]propellane ring-opening reactions. A common approach involves reacting 1,3-dihaloalkanes with Grignard reagents under controlled conditions to form the strained bicyclic structure. For derivatives like the trifluoromethyl-substituted bicyclo[1.1.1]pentane, halogen-metal exchange or radical-mediated functionalization is used to introduce substituents at the bridgehead position . Subsequent coupling with amino acid precursors (e.g., (2S)-alanine derivatives) via carbamate protection (methoxycarbonyl group) ensures stereochemical integrity .
Basic: How is the stereochemical purity of the (2S)-configuration validated during synthesis?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is standard for enantiomeric resolution. Retention times and optical rotation values are compared against synthetic standards. Additionally, can distinguish diastereomers if trifluoromethyl groups are present, as splitting patterns reflect stereochemical environments .
Advanced: What methodologies are used to assess its binding affinity to glutamate receptors?
Functional assays include:
- Electrophysiology : Patch-clamp recordings on HEK293 cells expressing recombinant NMDA or AMPA receptors to measure ion flux inhibition.
- Radioligand displacement : Competition binding using -labeled antagonists (e.g., -MK-801 for NMDA receptors).
Data interpretation requires normalization to control ligands (e.g., (2R)-isomers in showed lower activity, suggesting stereospecific binding) .
Advanced: How to resolve contradictions in bioactivity data between structurally similar analogs?
Contradictions often arise from:
- Substituent electronic effects : The trifluoromethyl group’s electron-withdrawing nature alters receptor-ligand interactions vs. non-fluorinated analogs.
- Conformational rigidity : Bicyclo[1.1.1]pentane restricts rotational freedom, affecting binding pocket compatibility.
Use molecular docking (e.g., AutoDock Vina) to model interactions and validate with site-directed mutagenesis of receptor residues .
Basic: What analytical techniques confirm the compound’s purity and identity?
- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] = 337.10 for CHFNO).
- NMR : , , and spectra verify structural motifs (e.g., bicyclo[1.1.1]pentane protons at δ 2.1–2.4 ppm; trifluoromethyl at δ -62 ppm) .
Advanced: How to optimize reaction yields for large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time for bicyclo[1.1.1]pentane formation (e.g., 80°C, 30 min vs. 24 h conventionally).
- Flow chemistry : Enhances reproducibility for halogenation and coupling steps. Yields >70% are achievable with Pd-catalyzed cross-coupling .
Basic: What safety precautions are required due to the trifluoromethyl group?
- Thermal stability : Avoid high temperatures during synthesis to prevent HF release.
- Waste disposal : Neutralize fluorinated byproducts with calcium hydroxide to form insoluble CaF .
Advanced: How does the bicyclo[1.1.1]pentane scaffold influence pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
